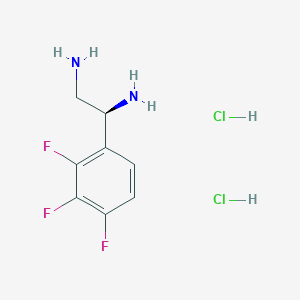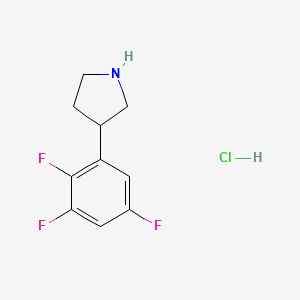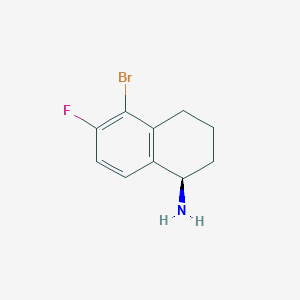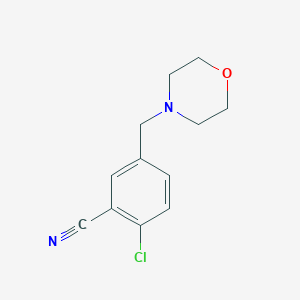
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a trifluorophenyl group attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and ethane-1,2-diamine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is crucial for monitoring the reaction progress and quality control.
化学反応の分析
Types of Reactions
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine forms or reduce any oxidized functional groups.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine: The non-hydrochloride form of the compound.
α-(Trifluoromethyl)styrenes: Compounds with a similar trifluorophenyl group but different structural backbones.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with a trifluoromethyl group and a triazole ring.
Uniqueness
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of a trifluorophenyl group and an ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C8H11Cl2F3N2 |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
(1S)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;;/h1-2,6H,3,12-13H2;2*1H/t6-;;/m1../s1 |
InChIキー |
ZJXQCXDLDULJHB-QYCVXMPOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1[C@@H](CN)N)F)F)F.Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1C(CN)N)F)F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)

![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)



![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)


